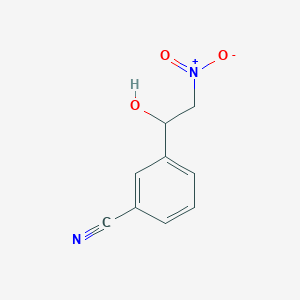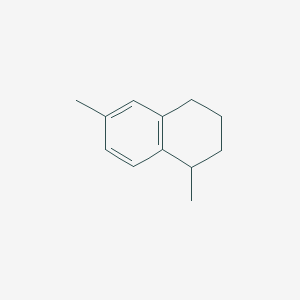
1,6-Dimethyltetraline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyltetraline is an organic compound belonging to the class of tetralins, which are derivatives of naphthalene. This compound is characterized by the presence of two methyl groups attached to the first and sixth positions of the tetralin ring. The molecular formula of this compound is C12H16, and it has a molecular weight of 160.26 g/mol
Vorbereitungsmethoden
1,6-Dimethyltetraline can be synthesized through the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene. The process involves the use of a solid cyclization catalyst, such as an acidic ultra-stable crystalline aluminosilicate molecular sieve Y-zeolite. The reaction is carried out at elevated temperatures and pressures to maintain the feedstock in the liquid phase, resulting in the formation of dimethyltetralins . Industrial production methods may involve similar catalytic processes to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
1,6-Dimethyltetraline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyltetraline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,6-Dimethyltetraline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the conversion of other organic compounds. The pathways involved in these reactions are influenced by the presence of catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethyltetraline can be compared with other dimethyltetralins, such as 1,5-Dimethyltetralin and 2,6-Dimethyltetralin. These compounds share similar structural features but differ in the positions of the methyl groups on the tetralin ring. The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h6-8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
KWSOSNULPSERHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


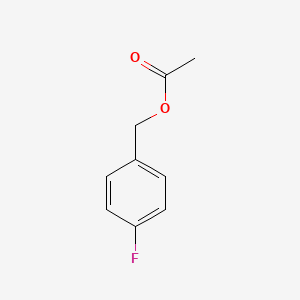
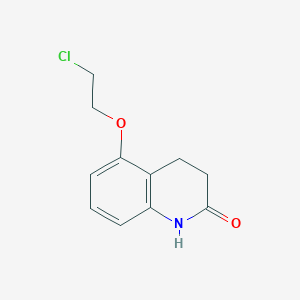
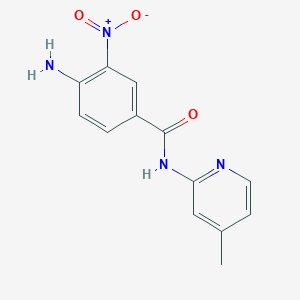
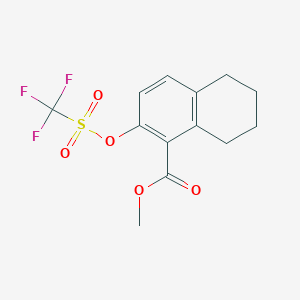
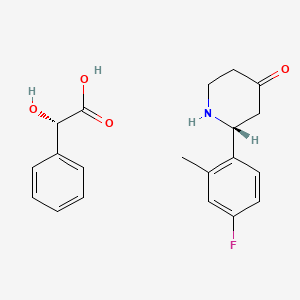
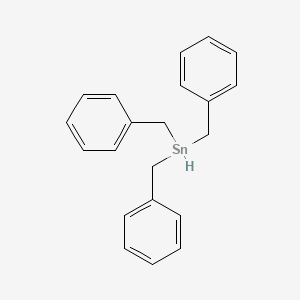
![5-Chloro-2-ethyl-9-methyl-13-[(pyridin-3-yloxy)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8406830.png)
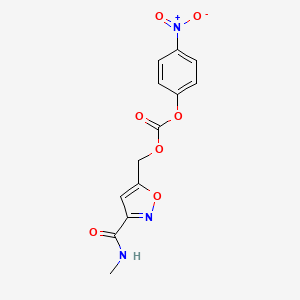
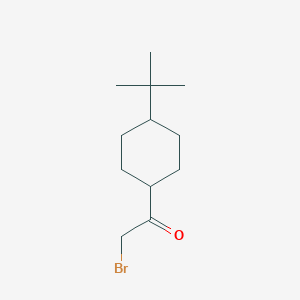
![Ethyl 3-[ethoxy(methyl)phosphoryl]-2-fluoropropanoate](/img/structure/B8406850.png)
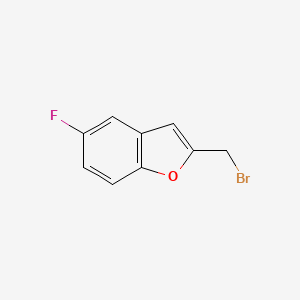
![Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B8406878.png)

